molecular formula C10H19ClN2O2 B1351091 Morpholino(2-piperidinyl)methanone Hydrochloride CAS No. 690634-79-8

Morpholino(2-piperidinyl)methanone Hydrochloride

Cat. No.: B1351091
CAS No.: 690634-79-8
M. Wt: 234.72 g/mol
InChI Key: QTMPLCRQSUNTJY-UHFFFAOYSA-N
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Description

Morpholino(2-piperidinyl)methanone Hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its morpholine and piperidine moieties, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

Morpholino(2-piperidinyl)methanone Hydrochloride is a type of Morpholino oligomer . Morpholino oligomers are widely used in the zebrafish community to transiently knock down the function of target genes .

Mode of Action

Morpholino oligomers work by steric blocking. They bind to the complementary mRNA or pre-mRNA sequences to hinder the translation or splicing machinery . When the RNA and oligo are injected together, the oligo knocks down expression of the target RNA and the rescue RNA is translated, substituting its product for the endogenous transcript’s product .

Biochemical Pathways

Morpholino oligomers are known to affect gene expression by blocking mrna translation or modifying rna splicing . This can lead to changes in protein synthesis and potentially affect various biochemical pathways.

Pharmacokinetics

Morpholino oligomers are generally known to be stable and resistant to nucleases . They are typically injected into early zebrafish embryos using standard techniques .

Result of Action

The result of this compound’s action is the knockdown of target gene expression . This can lead to changes in protein synthesis and potentially affect various cellular processes. The exact molecular and cellular effects would depend on the specific target gene being knocked down.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature . The efficacy and stability of the compound could potentially be affected by changes in temperature, pH, and other environmental conditions.

Biochemical Analysis

Biochemical Properties

Morpholino(2-piperidinyl)methanone Hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cell-penetrating peptides, which facilitate its intracellular delivery . These interactions are crucial for its function as they enable the compound to penetrate cell membranes and exert its effects within the cell. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby influencing their activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have an impact on the splice-correction activity within cells . This activity is essential for the proper expression of genes and the maintenance of cellular functions. Additionally, the compound’s ability to penetrate cells and interact with intracellular components makes it a valuable tool in studying cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound has been shown to interact with morpholino oligomers, enhancing their antisense activity and serum-binding profile . These interactions are critical for its function as they enable the compound to modulate various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced gene expression and improved cellular function. At higher doses, it may cause toxic or adverse effects, including skin irritation and respiratory issues . Understanding the dosage effects is essential for determining the optimal concentration for research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleic acids . These interactions are crucial for its function as they enable the compound to modulate metabolic pathways and cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions are essential for its localization and accumulation within the cell. For instance, the compound has been observed to interact with cell-penetrating peptides, which enhance its intracellular delivery and distribution . Understanding these interactions is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns are essential for its function as they enable the compound to interact with specific biomolecules and modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholino(2-piperidinyl)methanone Hydrochloride can be synthesized through a series of chemical reactions involving morpholine and piperidine derivatives. One common method involves the reaction of morpholine with 2-piperidinylmethanone under controlled conditions to form the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Morpholino(2-piperidinyl)methanone Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Morpholino(2-piperidinyl)methanone Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholino(2-piperidinyl)methanone Hydrochloride is unique due to its combination of morpholine and piperidine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

morpholin-4-yl(piperidin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMPLCRQSUNTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383330
Record name (Morpholin-4-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690634-79-8
Record name (Morpholin-4-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Piperidin-2-ylcarbonyl)morpholine hydrochloride
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